acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid
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Overview
Description
The compound “acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid” is a complex organic molecule with a significant role in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule in biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the amino acid precursors, followed by their sequential coupling using peptide synthesis techniques. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions, and the use of coupling reagents such as carbodiimides to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The process involves the use of large quantities of reagents and solvents, which are carefully managed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso compounds, while reduction of the carboxyl groups results in the corresponding alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid; (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid
- (2S)-5-Oxo-2α-pyrrolidinyl]acetic acid
- (2S)-(TERT-BUTOXYCARBONYL)AMINOETHANOIC ACID
Uniqueness
The uniqueness of this compound lies in its specific arrangement of amino and carboxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C45H69N9O11 |
---|---|
Molecular Weight |
912.1 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C43H65N9O9.C2H4O2/c1-25(2)22-32(49-38(55)31(18-12-13-21-44)48-37(54)30(45)19-20-35(46)53)41(58)52-36(26(3)4)42(59)51-34(24-29-16-10-7-11-17-29)40(57)50-33(23-28-14-8-6-9-15-28)39(56)47-27(5)43(60)61;1-2(3)4/h6-11,14-17,25-27,30-34,36H,12-13,18-24,44-45H2,1-5H3,(H2,46,53)(H,47,56)(H,48,54)(H,49,55)(H,50,57)(H,51,59)(H,52,58)(H,60,61);1H3,(H,3,4)/t27-,30-,31-,32-,33-,34-,36-;/m0./s1 |
InChI Key |
NYFLTZKQVYUMET-YJVMEOIXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N.CC(=O)O |
Origin of Product |
United States |
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